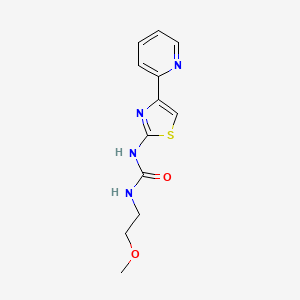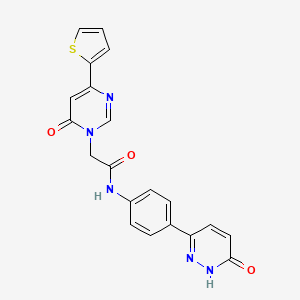
methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, an imidazole ring, and a benzyl group
Mécanisme D'action
Target of Action
It is structurally similar to yc-1 (lificiguat), a known stimulator of platelet-soluble guanylate cyclase (sgc), inhibitor of hypoxia-inducible factor-1 (hif-1), and nf-κb . Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to yc-1, it may stimulate platelet-soluble guanylate cyclase (sgc), leading to an indirect elevation of platelet cyclic guanosine monophosphate (cgmp) levels . It may also inhibit hypoxia-inducible factor-1 (HIF-1) and NF-κB .
Biochemical Pathways
If it acts similarly to yc-1, it may affect the sgc-cgmp pathway, leading to antiplatelet activity . It may also affect pathways involving HIF-1 and NF-κB, which are involved in cellular responses to hypoxia and inflammation, respectively .
Result of Action
If it acts similarly to yc-1, it may exhibit antiplatelet activity, anticancer activities, reverse chemoresistance, retinal neovascularization inhibition, neural protection, and decreased allergic inflammatory gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzyl group and the hydroxymethyl group. The furan ring is then synthesized and attached to the imidazole derivative through a thioether linkage. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group results in the formation of a carboxylic acid derivative.
Reduction: Reduction of the ester group yields an alcohol.
Substitution: Substitution of the benzyl group can lead to various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is of interest for its potential biological activity, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing into its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(((1-benzyl-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
Methyl 5-(((1-benzyl-5-methyl-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate: Contains a methyl group instead of a hydroxymethyl group, potentially altering its chemical properties.
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)thiophene-2-carboxylate: Features a thiophene ring instead of a furan ring, which may influence its electronic properties and reactivity.
Uniqueness
Methyl 5-(((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)methyl)furan-2-carboxylate is unique due to the combination of its functional groups and ring systems, which confer specific chemical and biological properties. The presence of both a furan ring and an imidazole ring, along with the hydroxymethyl and benzyl groups, makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
methyl 5-[[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-23-17(22)16-8-7-15(24-16)12-25-18-19-9-14(11-21)20(18)10-13-5-3-2-4-6-13/h2-9,21H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWKIPMNVIQNJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC=C(N2CC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-{3-[2-(methanesulfonyloxy)propyl]pyridin-4-yl}carbamate](/img/structure/B2831867.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)



![2-[(2-Chlorophenyl)sulfanyl]-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2831881.png)
![2-Chloro-1-[(1S,2R,4R)-6',6'-dimethylspiro[bicyclo[2.2.1]heptane-2,2'-morpholine]-4'-yl]propan-1-one](/img/structure/B2831882.png)
![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2831886.png)
